molecular formula C17H20N2OS B3019959 3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1211342-32-3

3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B3019959
CAS No.: 1211342-32-3
M. Wt: 300.42
InChI Key: CEUIUDVZZHCKPQ-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a thiophene-substituted cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl intermediate, which is then coupled with the benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group and thiophene moiety may play roles in binding to receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
  • Dithieno[3,2-b:2′,3′-d]thiophene (DTT)

Uniqueness

3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl ring and thiophene moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

3-(dimethylamino)-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-19(2)14-6-3-5-13(11-14)16(20)18-12-17(8-9-17)15-7-4-10-21-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUIUDVZZHCKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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